molecular formula C18H26N2O B216133 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole

4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole

Cat. No. B216133
M. Wt: 286.4 g/mol
InChI Key: VNZAYLCFMIAERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole, also known as GW501516, is a synthetic drug that has gained attention in the scientific community for its potential use in treating various diseases. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in regulating various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation.

Mechanism of Action

4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole works by activating PPARδ, which is a nuclear receptor that regulates gene expression. PPARδ plays a crucial role in regulating various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. When activated by 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole, PPARδ increases the expression of genes involved in fatty acid oxidation and energy metabolism, leading to improved lipid metabolism and increased energy expenditure.
Biochemical and Physiological Effects:
4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole has been shown to have several biochemical and physiological effects, including:
1. Improved lipid metabolism: 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole has been shown to increase the expression of genes involved in fatty acid oxidation, leading to improved lipid metabolism.
2. Increased insulin sensitivity: 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole has been shown to increase insulin sensitivity, which is important for maintaining glucose homeostasis.
3. Reduced inflammation: 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory genes.
4. Protective effect on the heart: 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole has been shown to have a protective effect on the heart by improving cardiac function and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole has several advantages and limitations for lab experiments. Some of the advantages include:
1. Selective activation of PPARδ: 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole is a selective agonist of PPARδ, which makes it a valuable tool for studying the role of PPARδ in various physiological processes.
2. Improved lipid metabolism: 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole can be used to study the effects of improved lipid metabolism on various physiological processes.
3. Reduced inflammation: 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole can be used to study the effects of reduced inflammation on various physiological processes.
Some of the limitations of 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole for lab experiments include:
1. Limited availability: 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole is not widely available and can be expensive.
2. Potential off-target effects: 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole may have off-target effects that could confound experimental results.
List of

Future Directions

1. Clinical trials: Future studies should focus on conducting clinical trials to evaluate the safety and efficacy of 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole in treating various diseases.
2. Mechanistic studies: Future studies should focus on elucidating the molecular mechanisms underlying the effects of 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole on various physiological processes.
3. Development of new PPARδ agonists: Future studies should focus on developing new PPARδ agonists with improved selectivity and efficacy.
4. Combination therapy: Future studies should focus on evaluating the potential of 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole in combination with other drugs for treating various diseases.
5. Long-term effects: Future studies should focus on evaluating the long-term effects of 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole on various physiological processes.

Synthesis Methods

4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole can be synthesized using a multistep process, starting from commercially available starting materials. The first step involves the condensation of 2-ethylphenol with 1-bromo-5-chloropentane to form the intermediate 5-(2-ethylphenoxy)pentyl bromide. This intermediate is then reacted with 3,5-dimethylpyrazole in the presence of a base to form the final product, 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole.

Scientific Research Applications

4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential use in treating various diseases, including metabolic disorders, cardiovascular diseases, and cancer. In animal studies, 4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation. It has also been shown to have a protective effect on the heart and improve exercise performance.

properties

Product Name

4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

4-[5-(2-ethylphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole

InChI

InChI=1S/C18H26N2O/c1-4-16-10-7-8-12-18(16)21-13-9-5-6-11-17-14(2)19-20-15(17)3/h7-8,10,12H,4-6,9,11,13H2,1-3H3,(H,19,20)

InChI Key

VNZAYLCFMIAERT-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1OCCCCCC2=C(NN=C2C)C

Canonical SMILES

CCC1=CC=CC=C1OCCCCCC2=C(NN=C2C)C

Origin of Product

United States

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